Z-Ile-Glu(O-t-丁基)-Ala-亮氨酸醛

描述

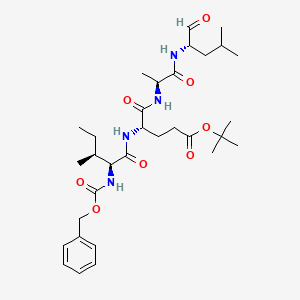

“Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” is a chemical compound with the empirical formula C32H50N4O81. It has a molecular weight of 618.761. This compound is solid in form and is stored at a temperature of -20°C1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal”. However, it’s worth noting that peptide synthesis is a well-established field, and there are numerous methods available for the synthesis of complex peptides.Molecular Structure Analysis

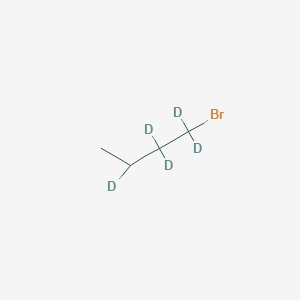

The SMILES string for this compound is CCC@HC@HOCc1ccccc1)C(=O)NC@@HOC(C)(C)C)C(=O)NC@@HC(=O)NC@@HC)C=O1. This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.

Chemical Reactions Analysis

Specific chemical reactions involving “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” are not available in the retrieved data. However, as a peptide, it could potentially be involved in various biological reactions, particularly those involving protein interactions.Physical And Chemical Properties Analysis

The compound “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” is a solid at room temperature1. It has an empirical formula of C32H50N4O8 and a molecular weight of 618.761.科学研究应用

Application in Proteasome Inhibition

- Summary of the Application : Z-Ile-Glu(OtBu)-Ala-Leu-CHO is a proteasome inhibitor . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds.

- Methods of Application : This compound is used in cell cultures to inhibit the proteasome. It is added to the culture medium at a specific concentration and for a specific time period to achieve the desired level of proteasome inhibition .

- Results or Outcomes : The use of this compound leads to the accumulation of ubiquitinated proteins in neuronal cells . This is significant because it provides a tool for studying the role of the proteasome in various cellular processes, including the degradation of misfolded proteins and the regulation of protein expression .

Application in Cancer Research

- Summary of the Application : Z-Ile-Glu(OtBu)-Ala-Leu-CHO has been reported to induce apoptosis in mouse leukemia L1210 cells .

- Methods of Application : The compound is added to cell cultures of mouse leukemia L1210 cells, and the rate of apoptosis is measured using various assays .

- Results or Outcomes : The compound was found to induce significant apoptosis in the mouse leukemia L1210 cells . This suggests that proteasome inhibitors could potentially be used as anti-cancer drugs .

安全和危害

Specific safety and hazard information for “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” was not found in the retrieved data. As with all chemicals, it should be handled with appropriate safety measures.

未来方向

The potential applications and future directions for “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” are not specified in the retrieved data. However, given the ongoing research in the field of peptides, it’s possible that this compound could have potential applications in various areas of biology and medicine.

Please note that this information is based on the available data and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

属性

IUPAC Name |

tert-butyl (4S)-5-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50N4O8/c1-9-21(4)27(36-31(42)43-19-23-13-11-10-12-14-23)30(41)35-25(15-16-26(38)44-32(6,7)8)29(40)33-22(5)28(39)34-24(18-37)17-20(2)3/h10-14,18,20-22,24-25,27H,9,15-17,19H2,1-8H3,(H,33,40)(H,34,39)(H,35,41)(H,36,42)/t21-,22-,24-,25-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFTWYMXUWCOOB-YICLCXKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal | |

CAS RN |

158442-41-2 | |

| Record name | Proteasome inhibitor I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158442412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Propanone, 1-[(4S)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1141689.png)

![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)